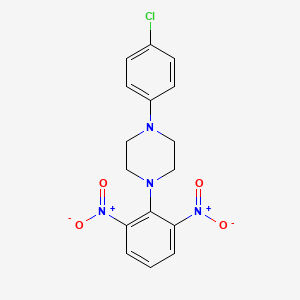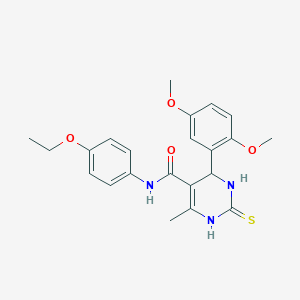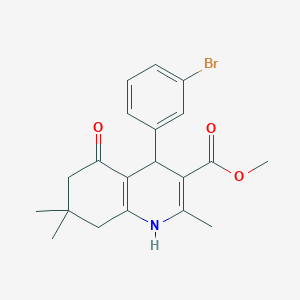
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine, commonly known as CNPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1B receptor, which plays a crucial role in the regulation of various physiological and behavioral processes. CNPP has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
CNPP acts as an agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that regulates the activity of various intracellular signaling pathways. Upon binding of CNPP to the receptor, a conformational change occurs, which triggers the activation of downstream signaling cascades. These pathways can modulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CNPP has been shown to have a range of biochemical and physiological effects, depending on the specific context and experimental conditions. Some of these effects include the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of neuronal excitability. CNPP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
One of the major advantages of using CNPP in scientific research is its high selectivity for the 5-HT1B receptor. This allows for the specific activation of this receptor without affecting other related receptors. However, one of the limitations of using CNPP is its relatively low potency compared to other 5-HT1B agonists. This may require higher concentrations of CNPP to achieve the desired effects, which can increase the risk of non-specific effects.
将来の方向性
There are several avenues for future research on CNPP and its applications in scientific research. One potential direction is to investigate the role of the 5-HT1B receptor in the regulation of stress and anxiety-related behaviors. Another direction is to explore the potential therapeutic applications of CNPP in the treatment of mood disorders, such as depression and anxiety. Additionally, further studies may be needed to optimize the synthesis and purification methods of CNPP to improve its potency and selectivity.
In conclusion, CNPP is a potent and selective agonist of the serotonin 5-HT1B receptor, which has been widely used in scientific research to study the function and regulation of this receptor. Despite its limitations, CNPP has shown promise as a tool for elucidating the role of the 5-HT1B receptor in various physiological and behavioral processes. Further research is needed to fully understand the potential applications of CNPP in scientific research and its therapeutic potential.
合成法
CNPP can be synthesized by the reaction of 4-chloroaniline with 2,6-dinitrobenzaldehyde in the presence of piperazine. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The purity of the synthesized CNPP can be confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
CNPP has been extensively used in scientific research to study the function and regulation of the serotonin 5-HT1B receptor. This receptor is involved in the modulation of various physiological processes, including mood, anxiety, and aggression. CNPP has been shown to selectively activate the 5-HT1B receptor, which can help to elucidate the specific role of this receptor in different physiological and behavioral contexts.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-4-6-13(7-5-12)18-8-10-19(11-9-18)16-14(20(22)23)2-1-3-15(16)21(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJPCJKLKKZBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(2,6-dinitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)